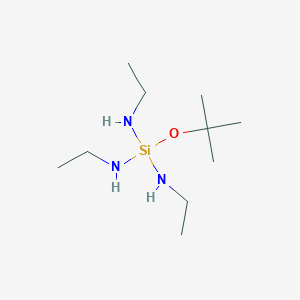
1-tert-Butoxy-N,N',N''-triethylsilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine is a chemical compound known for its unique structure and reactivity. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine typically involves the reaction of tert-butyl alcohol with triethylamine and a silicon-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then isolated and purified using advanced separation techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and silanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler amines and silanes.
Scientific Research Applications
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of new drugs and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release active intermediates that interact with biological molecules. The silicon atom can form stable bonds with other elements, enhancing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butoxybis(dimethylamino)methane: Known for its use as a reagent in organic synthesis.
N,N,N’,N’-Tetramethylmethanediamine: Used in various chemical reactions and as a catalyst.
Triethylsilanetriamine: Similar in structure but lacks the tert-butoxy group, resulting in different reactivity and applications.
The uniqueness of 1-tert-Butoxy-N,N’,N’'-triethylsilanetriamine lies in its combination of the tert-butoxy group and the silicon atom, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
923561-12-0 |
|---|---|
Molecular Formula |
C10H27N3OSi |
Molecular Weight |
233.43 g/mol |
IUPAC Name |
N-[bis(ethylamino)-[(2-methylpropan-2-yl)oxy]silyl]ethanamine |
InChI |
InChI=1S/C10H27N3OSi/c1-7-11-15(12-8-2,13-9-3)14-10(4,5)6/h11-13H,7-9H2,1-6H3 |
InChI Key |
HVSQEJMIAQWYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](NCC)(NCC)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















